molecular formula C16H15NO2S B1283472 1-Benzyl-1-tosylmethyl isocyanide CAS No. 58379-86-5

1-Benzyl-1-tosylmethyl isocyanide

Cat. No. B1283472
CAS RN: 58379-86-5
M. Wt: 285.4 g/mol
InChI Key: XBGXGWNKJBMMPR-UHFFFAOYSA-N
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Description

1-Benzyl-1-tosylmethyl isocyanide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a benzyl group, a tosylmethyl group, and an isocyanide functional group. This compound is utilized in organic synthesis due to its reactivity and ability to form complex structures under mild conditions.

Synthesis Analysis

The synthesis of derivatives of 1-Benzyl-1-tosylmethyl isocyanide can be achieved through a modular sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation. This process is exemplified in the preparation of 1-trifluoromethylisoquinolines, where the starting isocyanides are prepared and then reacted with the Togni reagent in a radical cascade . Another synthetic approach involves the dehydration of N-(1-tosyl-1-alkenyl)formamides, which are obtained from tosylmethyl isocyanide and aldehydes or ketones, to yield 1-isocyano-1-tosyl-1-alkenes .

Molecular Structure Analysis

Chemical Reactions Analysis

1-Benzyl-1-tosylmethyl isocyanide and its derivatives participate in a variety of chemical reactions. For instance, they can undergo radical reactions without the need for a transition-metal catalyst, as demonstrated in the synthesis of CF3-mansouramycin B . Additionally, these compounds can react with primary aliphatic amines or ammonia to form imidazoles . The Passerini reaction is another example where tosylmethyl isocyanide reacts with indane-1,2,3-trione and benzoic acid derivatives to yield indane-1,3-dione derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1-tosylmethyl isocyanide are not directly reported in the provided papers. However, the reactivity of the isocyanide group suggests that it is a polar compound with a significant dipole moment due to the triple bond. The presence of the benzyl and tosyl groups likely increases the molecular weight and contributes to the overall hydrophobic character of the compound. The stability and reactivity of the isocyanide group make it a valuable synthon in organic chemistry, as evidenced by its use in the synthesis of oxazoles and imidazoles .

Scientific Research Applications

Synthesis of Heterocycles and Natural Products

1-Benzyl-1-tosylmethyl isocyanide has been significantly utilized in the construction of complex heterocycles like pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. Its application extends to the synthesis of natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. This versatility is attributed to its role in facilitating novel synthetic methodologies involving Michael additions, cycloadditions, and various cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).

Radical Cascade Reactions

The compound is pivotal in radical cascade reactions, particularly in the synthesis of 1-trifluoromethylisoquinolines. This process involves a sequence from commercial tosylmethyl isocyanide via sequential double α-alkylation, demonstrating high efficiency and versatility in organic synthesis without the need for transition-metal catalysts (Wang & Studer, 2017).

Conversion of Aldehydes to Nitriles

Tosylmethyl isocyanide has been used for the one-step conversion of aldehydes to nitriles, introducing an additional carbon unit. This method is particularly notable for its efficiency and direct approach in converting ketones to nitriles (Leusen & Oomkes, 1980).

Synthesis of Imidazoles

An innovative approach for synthesizing 1,4-diaryl-1H-imidazoles has been reported, utilizing isocyanide reactivity and copper-catalyzed isocyanide insertion into alcohol to form N-arylformimidate intermediates. This method highlights the multifaceted use of isocyanides in organic chemistry (Pooi et al., 2014).

Synthesis of Isoquinolines and Benzofurans

The compound has also been applied in the synthesis of isoquinolines and benzofurans. Such applications demonstrate the compound's role in facilitating complex organic transformations and contributing to the development of pharmacologically relevant structures (Rajesh et al., 2015).

Pharmaceutical Applications

While focusing on non-pharmacological aspects, it's noteworthy to mention that 1-Benzyl-1-tosylmethyl isocyanide has implications in pharmaceutical synthesis, such as in the novel synthesis of midazolam, underscoring its relevance in medicinal chemistry (Pozo et al., 2004).

Safety And Hazards

Tosylmethyl isocyanide, the base compound for 1-Benzyl-1-tosylmethyl isocyanide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of damaging fertility or the unborn child . It is toxic if swallowed or if inhaled .

Future Directions

The future directions of 1-Benzyl-1-tosylmethyl isocyanide research could involve exploring its unusual reactivity and its potential use in the synthesis of various heterocycles . The development of alternative methods that allow for easy access to isoquinolines and their derivatives is still of importance .

properties

IUPAC Name

1-(1-isocyano-2-phenylethyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-13-8-10-15(11-9-13)20(18,19)16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXGWNKJBMMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570862
Record name 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-tosylmethyl isocyanide

CAS RN

58379-86-5
Record name 1-(1-Isocyano-2-phenylethanesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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